Cas no 955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate)

Tert-butyl 1-ethylhydrazinecarboxylate structure
955370-01-1 structure
Product Name:Tert-butyl 1-ethylhydrazinecarboxylate
Número CAS:955370-01-1
MF:C7H16N2O2
Megavatios:160.214141845703
MDL:MFCD23378734
CID:2154719
PubChem ID:57517432
Update Time:2025-09-19

Tert-butyl 1-ethylhydrazinecarboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-butyl 1-ethylhydrazinecarboxylate
    • 1-Boc-1-ethylhydrazine
    • VVAWWZVWLRCTOT-UHFFFAOYSA-N
    • t-Butyl 1-ethylhydrazinecarboxylate
    • tert-butyl N-amino-N-ethyl-carbamate
    • SY060441
    • tert-butyl 1-ethylhydrazine-1-carboxylate
    • N-ethyl-hydrazinecarboxylic acid tert-butyl ester
    • Hydrazinecarboxylic acid, 1-ethyl-, 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 1-ethylhydrazinecarboxylate (ACI)
    • tert-Butyl N-ethylhydrazinecarboxylate
    • 955370-01-1
    • AS-44187
    • EN300-175599
    • DB-371800
    • N-ethyl(tert-butoxy)carbohydrazide
    • N-ethyltert-butoxycarbohydrazide
    • MFCD23378734
    • SCHEMBL1025291
    • AKOS030627872
    • tert-butyl N-amino-N-ethylcarbamate
    • CS-0158456
    • A10033
    • A1-13421
    • Tert-butyl 1-ethylhydrazinecarboxylate
    • MDL: MFCD23378734
    • Renchi: 1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3
    • Clave inchi: VVAWWZVWLRCTOT-UHFFFAOYSA-N
    • Sonrisas: O=C(N(CC)N)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 160.121177757g/mol
  • Masa isotópica única: 160.121177757g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 3
  • Complejidad: 140
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 55.6
  • Xlogp3: 0.7

Tert-butyl 1-ethylhydrazinecarboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
T186170-500mg
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1
500mg
$ 415.00 2022-06-03
TRC
T186170-1000mg
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1
1g
$ 680.00 2022-06-03
eNovation Chemicals LLC
D685931-0.25g
1-Boc-1-ethylhydrazine
955370-01-1 95%
0.25g
$135 2023-05-12
eNovation Chemicals LLC
D685931-1g
1-Boc-1-ethylhydrazine
955370-01-1 95%
1g
$120 2024-07-20
eNovation Chemicals LLC
D685931-5g
1-Boc-1-ethylhydrazine
955370-01-1 95%
5g
$385 2024-07-20
eNovation Chemicals LLC
D685931-10g
1-Boc-1-ethylhydrazine
955370-01-1 95%
10g
$660 2024-07-20
abcr
AB481265-250 mg
t-Butyl 1-ethylhydrazinecarboxylate, 95%; .
955370-01-1 95%
250MG
€233.40 2023-04-20
abcr
AB481265-1 g
t-Butyl 1-ethylhydrazinecarboxylate, 95%; .
955370-01-1 95%
1g
€507.10 2023-04-20
abcr
AB481265-5 g
t-Butyl 1-ethylhydrazinecarboxylate; 95%
955370-01-1
5g
€953.00 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49165-1g
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1 97%
1g
¥1097.0 2022-10-09

Tert-butyl 1-ethylhydrazinecarboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Referencia
Preparation of dicyclopropyldihydroimidazopyrrolopyridinecarboxamide derivatives for use as JAK2 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  12 h, rt
Referencia
Preparation of heterocyclic compounds as Wee1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Preparation of bis(glycinamide) derivatives as therapeutic agents for treatment of cerebral infarction
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Pyrazolo[3,4-d]pyrimidin-3-one compound and medical use thereof
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referencia
First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation
Yue, Kairui; Sun, Simin; Jia, Geng; Qin, Mengting; Hou, Xiaohan; et al, Journal of Medicinal Chemistry, 2022, 65(18), 12140-12162

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  12 h, rt
Referencia
Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors
, United States, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 40 h, rt
Referencia
An Oxidative [2,3]-Sigmatropic Rearrangement of Allylic Hydrazides
Strick, Benjamin F.; Mundal, Devon A.; Thomson, Regan J., Journal of the American Chemical Society, 2011, 133(36), 14252-14255

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C → rt; rt
Referencia
Preparation of spiro benzoxazine derivatives as modulators of ion channels
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C → rt; rt
Referencia
Heterocyclic-fused spiro[chromene-piperidine] derivatives and related compounds as modulators of ion channels and their preparation and use for the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Referencia
E-64c-Hydrazide: A Lead Structure for the Development of Irreversible Cathepsin C Inhibitors
Radzey, Hanna; Rethmeier, Markus; Klimpel, Dennis; Grundhuber, Maresa; Sommerhoff, Christian P.; et al, ChemMedChem, 2013, 8(8), 1314-1321

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethanol ;  0 °C; 24 h, 20 - 25 °C
Referencia
Preparation of pyridinamine-substituted heterotricyclo compounds as CDK4 and CDK6 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
Referencia
Preparation of N2-(aryl or heteroaryl)-N2-(carbamoylmethyl)glycinamides as homocysteine synthase inhibitors
, World Intellectual Property Organization, , ,

Tert-butyl 1-ethylhydrazinecarboxylate Raw materials

Tert-butyl 1-ethylhydrazinecarboxylate Preparation Products

Proveedores recomendados
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
SunaTech Inc.
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD